7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline
Overview
Description
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is a useful research compound. Its molecular formula is C22H15FN2O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties : Quinoline derivatives have been synthesized and studied for their photophysical behaviors. These compounds exhibit unique absorption and emission properties in various solvents, demonstrating potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).
Dye Synthesis : Quinoline derivatives, including those similar to the compound , have been utilized in the synthesis of azoic dyes. These dyes are evaluated for their color and fastness properties, indicating their usefulness in the textile industry (Krishnan & Seshadri, 1986).
Anticancer Activity : Some quinoline derivatives have shown significant anticancer activity. These compounds have been tested against various carcinoma cell lines and have shown potential as novel anticancer agents. Their interactions with biological targets such as the hTopoIIα enzyme have also been explored (Bhatt, Agrawal, & Patel, 2015).
Synthesis Optimization : The synthesis of 3-(aryloxy)quinoline derivatives, including compounds structurally similar to 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, has been optimized. These studies focus on reaction conditions to achieve higher yields and efficient production, which is crucial for industrial applications (Khan, El-Gamal, & Oh, 2013).
Bioimaging Applications : Quinoline derivatives have been developed for bioimaging purposes, specifically for detecting biomolecules like cysteine in living cells. These compounds exhibit fluorescence turn-on sensing mechanisms, making them valuable tools in biological and medical research (Muthusamy et al., 2021).
Corrosion Inhibition : Quinoline and its derivatives, including compounds similar to this compound, are known for their anticorrosive properties. They are used as corrosion inhibitors due to their ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGDNTOCJTWYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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